

1-Iodoheptane molecular weight and formula

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Compound of Interest

Compound Name: 1-Iodoheptane

Cat. No.: B1294452

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Technical Guide: 1-Iodoheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and a detailed experimental protocol for the synthesis of **1-iodoheptane**. This haloalkane is a valuable intermediate in various organic syntheses, including its use as an alkylating agent and in the functionalization of novel molecules.

Core Properties of 1-Iodoheptane

1-Iodoheptane is a colorless to pale yellow-orange liquid.^[1] It is characterized by its long alkyl chain, which imparts lipophilicity, and a terminal iodine atom that serves as an excellent leaving group in nucleophilic substitution reactions.

Quantitative Data Summary

The key quantitative properties of **1-iodoheptane** are summarized in the table below for quick reference.

Property	Value
Molecular Formula	C ₇ H ₁₅ I
Molecular Weight	226.10 g/mol
Density	1.379 g/mL at 25 °C
Boiling Point	204 °C
Melting Point	-48 °C
Refractive Index	1.490 (at 20 °C)

Synthesis of 1-Iodoheptane via the Finkelstein Reaction

The Finkelstein reaction is a robust and efficient method for the preparation of primary alkyl iodides from the corresponding alkyl chlorides or bromides.^[2] This S_N2 reaction involves the exchange of a halogen atom and is driven to completion by the precipitation of the resulting sodium chloride or bromide in acetone.^[2]

Experimental Protocol

This protocol details the synthesis of **1-iodoheptane** from 1-chloroheptane.

Materials and Reagents:

- 1-Chloroheptane
- Sodium iodide (NaI), anhydrous
- Acetone, anhydrous
- Diethyl ether
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4)

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a dry round-bottom flask, dissolve sodium iodide in anhydrous acetone. Add 1-chloroheptane to this solution.
- **Reaction Execution:** The reaction mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by the formation of a white precipitate (sodium chloride).
- **Workup - Quenching and Extraction:** After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The residue is then partitioned between diethyl ether and water. The organic layer is separated and washed sequentially with a saturated aqueous solution of sodium thiosulfate (to remove any unreacted iodine) and brine.
- **Drying and Solvent Removal:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude **1-iodoheptane**.
- **Purification:** The crude product can be further purified by vacuum distillation to obtain high-purity **1-iodoheptane**.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **1-iodoheptane** via the Finkelstein reaction.

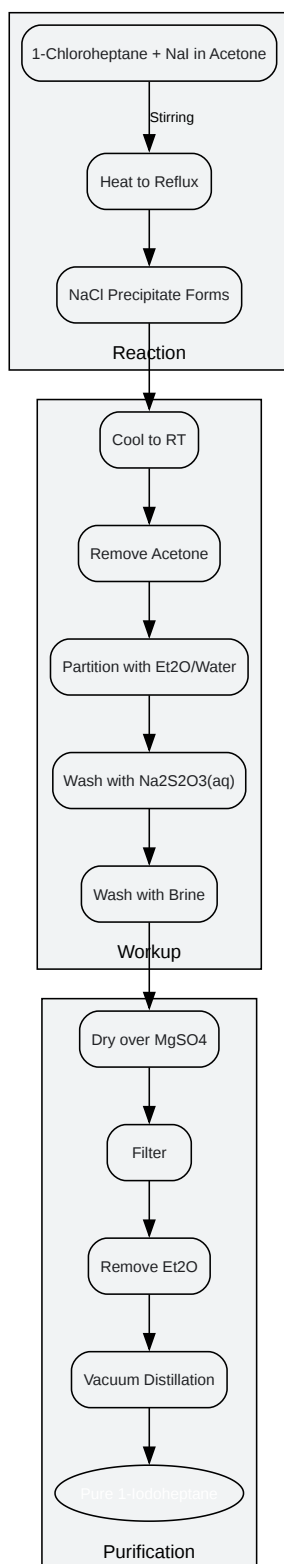


Figure 1: Workflow for the Synthesis of 1-Iodoheptane

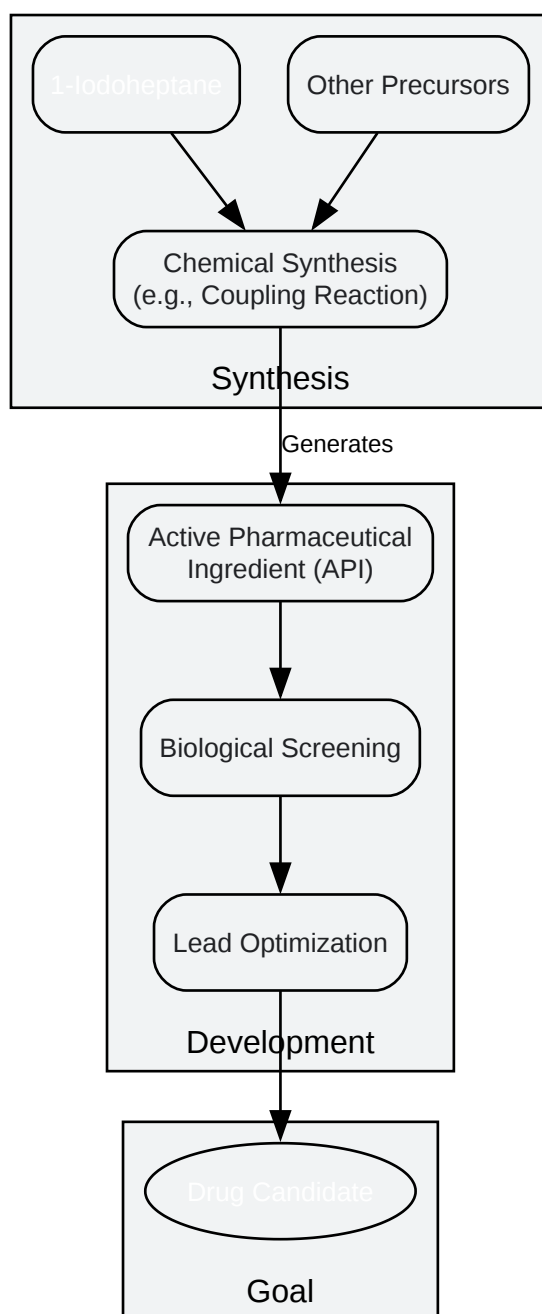


Figure 2: Role of 1-Iodoheptane in a Drug Development Context

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References

- 1. Finkelstein Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
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